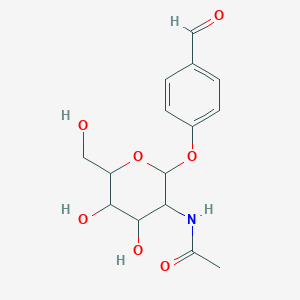![molecular formula C19H27NO4 B4299304 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299304.png)
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
Übersicht
Beschreibung
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid, also known as CPP-115, is a novel GABA aminotransferase inhibitor. GABA aminotransferase is an enzyme that breaks down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neuronal activity.
Wirkmechanismus
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid acts by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid increases the levels of GABA, which can lead to increased inhibition of neuronal activity. This can have a variety of effects on brain function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to increase GABA levels in the brain, which can lead to a variety of biochemical and physiological effects. For example, increased GABA levels can lead to decreased neuronal activity in certain brain regions, which can result in sedation, anxiolysis, and anticonvulsant effects. Additionally, increased GABA levels can lead to increased inhibition of dopamine release in the brain, which may contribute to the reduction in cocaine self-administration observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its specificity for GABA aminotransferase inhibition. This allows researchers to selectively manipulate GABA levels in the brain without affecting other neurotransmitter systems. Additionally, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to be safe and well-tolerated in animal studies, which makes it a promising candidate for further clinical development.
One limitation of using 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms. Additionally, the effects of 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid on GABA levels may vary depending on the specific brain regions and circuits involved, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid include identifying its therapeutic applications, elucidating its mechanisms of action, and developing new compounds with greater potency and selectivity.
Wissenschaftliche Forschungsanwendungen
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been extensively studied in preclinical models of various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been investigated as a potential treatment for cocaine addiction, as it can reduce cocaine self-administration in rats. These findings suggest that 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid may have potential therapeutic applications for a variety of disorders.
Eigenschaften
IUPAC Name |
3-(cyclohexanecarbonylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-13(2)24-16-10-8-14(9-11-16)17(12-18(21)22)20-19(23)15-6-4-3-5-7-15/h8-11,13,15,17H,3-7,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCHVBHBDLYYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299225.png)
![3-[(2,6-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299240.png)
![3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299245.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299249.png)
![ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299255.png)
![2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4299262.png)
![ethyl 2-[(1H-benzimidazol-2-ylthio)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299266.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4299270.png)
![3-[(3-bromobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299285.png)
![3-(4-isopropoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299290.png)


![4,4-diphenyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4299311.png)
![3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B4299336.png)